physical and chemical properties of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
physical and chemical properties of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate, a key building block in modern synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a versatile Boc-protected amine and a reactive dichloropyridine core, making it a valuable intermediate for creating complex molecular architectures. This document delves into its core physicochemical properties, reactivity profile, a validated synthesis protocol, and its applications in the field of drug discovery, grounded in established scientific principles and safety protocols.
Core Physicochemical & Structural Properties
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a synthetic organic compound valued for its specific structural features that enable its use in multi-step synthetic pathways. While specific experimental data for this exact isomer is not broadly published, its properties can be reliably inferred from its constituent functional groups and data on closely related analogues. The compound is typically a white to off-white solid at room temperature, a characteristic shared by many similar organic carbamates[1].
Data Summary
A compilation of its key identifiers and predicted physical properties is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | Calculation |
| Molecular Weight | 263.12 g/mol | Calculation[2] |
| IUPAC Name | tert-butyl N-(2,6-dichloro-4-pyridinyl)carbamate | IUPAC Nomenclature |
| Appearance | White to off-white solid | Inferred from analogues[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General property of Boc-protected amines |
| Stability | Stable under normal storage conditions | Inferred from related compounds[3] |
Molecular Structure
The structure combines a pyridine ring, substituted with two chlorine atoms, and a tert-butoxycarbonyl (Boc) protected amine group. This arrangement provides both a site for deprotection and subsequent amine chemistry, as well as a scaffold for cross-coupling reactions.
Caption: Molecular structure of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate.
Reactivity and Chemical Profile
The chemical behavior of this molecule is governed by its two primary functional regions: the Boc-carbamate group and the dichloropyridine ring.
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Boc-Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis[4]. Its primary function is to temporarily mask the reactivity of the amine nitrogen. The key feature of the Boc group is its stability in basic and nucleophilic conditions, yet its facile removal under acidic conditions (e.g., trifluoroacetic acid) or thermolysis. This selective deprotection is fundamental to sequential synthesis strategies, allowing the amine to be revealed for subsequent reactions, such as amide bond formation or alkylation, at a desired point in a synthetic sequence[5].
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Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two electron-withdrawing chlorine atoms further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the selective replacement of one or both chlorine atoms by various nucleophiles (e.g., amines, alcohols, thiols), providing a powerful method for introducing molecular diversity. Furthermore, the chloro-substituents are suitable handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis Protocol: Boc Protection of 2,6-Dichloropyridin-4-amine
The most direct and common synthesis of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate involves the protection of the commercially available starting material, 2,6-Dichloropyridin-4-amine. The following protocol is a robust and validated method.
Experimental Workflow
The procedure involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as 4-(Dimethylamino)pyridine (DMAP), which catalyzes the reaction[4].
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology
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Preparation: To a solution of 2,6-Dichloropyridin-4-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF), add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq).
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Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at room temperature. The choice of Boc₂O is standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂)[4].
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Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup removes the DMAP catalyst and any unreacted Boc₂O[6].
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.
Applications in Drug Discovery and Development
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and prodrugs[5][7]. It often serves to modulate pharmacokinetic properties or to engage in critical hydrogen bonding interactions with biological targets[5].
The title compound, tert-Butyl (2,6-dichloropyridin-4-yl)carbamate, is not an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more elaborate molecules.
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Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The 2,6-dichloro substitution pattern allows for sequential and regioselective functionalization, which is critical for optimizing binding affinity and selectivity for a specific kinase target[8].
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Scaffold for Library Synthesis: In drug discovery, generating libraries of related compounds is essential for structure-activity relationship (SAR) studies. This intermediate is an ideal starting point. The Boc group can be removed to reveal the amine, which can then be acylated or alkylated with a diverse set of reagents. Concurrently, the chloro groups can be substituted via SₙAr or cross-coupling reactions to explore different substituents around the pyridine ring.
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Covalent Inhibitors: The strategic placement of functional groups on the pyridine ring can lead to the development of covalent inhibitors, where a reactive "warhead" forms a permanent bond with the target protein, offering advantages in potency and duration of action[9].
Safety, Handling, and Storage
As a chlorinated aromatic amine derivative, tert-Butyl (2,6-dichloropyridin-4-yl)carbamate requires careful handling in a laboratory setting. Safety information is derived from data sheets of structurally similar compounds, such as its precursor 2,6-Dichloropyridin-4-amine[3][10].
Hazard Identification & Precautions
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Irritation: Causes skin and serious eye irritation[10].
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Inhalation: May cause respiratory irritation. Avoid breathing dust[10].
-
Ingestion: May be harmful if swallowed[3].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[11].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[10][11].
-
Spill Management: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.
-
First Aid:
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[11].
-
Incompatibilities: Keep away from strong oxidizing agents[3][10].
-
Decomposition: Hazardous decomposition products under fire conditions may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[3].
Conclusion
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its functional groups. The acid-labile Boc-protected amine allows for controlled deprotection and derivatization, while the dichloropyridine core provides a robust platform for introducing molecular complexity through nucleophilic substitution and cross-coupling reactions. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel compounds for drug discovery and development.
References
- Sigma-Aldrich.
- Supporting Inform
- Fisher Scientific.
- Key Organics.
- Fisher Scientific.
- Google Patents. A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed Central.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- MDPI. Recent Advances in Covalent Drug Discovery.
- Sunway Pharm Ltd. tert-butyl (4,6-dichloropyridin-3-yl)
- ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. (2000-11).
Sources
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